REACTION_CXSMILES
|
S(S([O-])=O)([O-])=O.[Na+].[Na+].[NH2:9][C:10]1[N:11]=[C:12]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=2[O:25][CH3:26])[NH:13][C:14](=[O:18])[C:15]=1[N:16]=O>O>[NH2:9][C:10]1[N:11]=[C:12]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=2[O:25][CH3:26])[NH:13][C:14](=[O:18])[C:15]=1[NH2:16] |f:0.1.2|
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Name
|
|
Quantity
|
8.7 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
6.15 g
|
Type
|
reactant
|
Smiles
|
NC=1N=C(NC(C1N=O)=O)C1=C(C=CC=C1)OC
|
Name
|
|
Quantity
|
90 mL
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Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirring at that temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled
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Type
|
FILTRATION
|
Details
|
the yellow solid was filtered off
|
Type
|
WASH
|
Details
|
washed with water
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Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
50 min |
Name
|
|
Type
|
product
|
Smiles
|
NC=1N=C(NC(C1N)=O)C1=C(C=CC=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.54 g | |
YIELD: CALCULATEDPERCENTYIELD | 43.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |